

# Azelaprag: An In-Depth Analysis of its Cardiorespiratory and Metabolic Impact

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**Azelaprag** (BGE-105) is a first-in-class, orally available small molecule agonist of the apelin receptor (APJ). Positioned as an "exercise mimetic," it is designed to activate the same signaling pathways as apelin, an exercise-induced peptide (exerkine) known to mediate many of the metabolic and cardiovascular benefits of physical activity. Early-phase clinical and preclinical data suggested a promising role for **azelaprag** in promoting muscle metabolism, increasing energy expenditure, and preserving cardiorespiratory fitness, particularly in contexts of disuse atrophy.

This technical guide provides a comprehensive overview of the core scientific data related to **azelaprag**'s impact on cardiorespiratory and metabolic functions. It includes detailed experimental protocols from key studies, quantitative data summaries, and diagrams of the relevant biological pathways and experimental workflows.

Crucially, for drug development professionals, this document also addresses the recent discontinuation of the Phase 2 STRIDES trial. The trial was halted in December 2024 due to observations of asymptomatic liver transaminitis in subjects receiving **azelaprag**, a critical safety finding that presently overshadows its future development for obesity.



# Mechanism of Action: The Apelin/APJ Signaling Pathway

Apelin is a peptide that acts as the endogenous ligand for the APJ receptor, a G-protein coupled receptor (GPCR).[1] This system is a key regulator of cardiovascular function and energy metabolism.[2][3] Physical exercise is a potent stimulus for apelin release from muscle (myokine) and cardiac cells (cardiokine).[4]

Upon binding to the APJ receptor, **azelaprag**, like apelin, initiates a cascade of downstream signaling events. These pathways, including the PI3K/Akt and MAPK pathways, are integral to cellular processes that enhance metabolic function and efficiency.[5] In skeletal muscle, this activation has been shown to increase mitochondrial biogenesis, enhance glucose utilization, and boost muscle protein synthesis, collectively contributing to improved metabolic health and physical performance.[2][4]



Click to download full resolution via product page

**Caption: Azelaprag** activates the APJ receptor, initiating downstream metabolic pathways.

# Clinical Evidence: Phase 1b Bed Rest Study



The most direct evidence for **azelaprag**'s impact on muscle and cardiorespiratory fitness in humans comes from a Phase 1b study in older adults subjected to prolonged bed rest, a model for disuse atrophy.[6]

### **Experimental Protocol: Phase 1b**

- Study Design: A double-blind, placebo-controlled, non-randomized trial.[6][7]
- Participants: 21 healthy volunteers aged 65 years or older.
- Intervention: Participants underwent 10 days of strict bed rest. During this period, they received daily intravenous infusions of either **azelaprag** (BGE-105, n=11) or a matching placebo (n=10).[6][7]
- Primary Endpoints: Safety and tolerability.
- Pharmacodynamic & Efficacy Assessments:
  - Muscle Size: Thigh circumference was measured, and the cross-sectional area and thickness of the vastus lateralis muscle were assessed via ultrasound.
  - Muscle Protein Synthesis: Proteomic analysis was performed on muscle microbiopsy samples to quantify changes in muscle protein production.[6]
  - Metabolic & Cardiorespiratory Fitness Prediction: Serum proteomics were analyzed using SomaSignal™ tests to generate predictive scores for Resting Energy Expenditure (REE) and maximal oxygen consumption (VO2 max).[8]





Click to download full resolution via product page

Caption: Workflow for the Phase 1b clinical study of azelaprag in older adults.

### **Quantitative Data: Phase 1b**

**Azelaprag** treatment resulted in a statistically significant prevention of muscle atrophy and preservation of metabolic function compared to placebo.[6]



| Outcome Measure                                                                                                                                                                                                                                              | Placebo Group<br>(n=10)        | Azelaprag Group<br>(n=11)      | p-value |
|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------|--------------------------------|---------|
| Muscle Atrophy                                                                                                                                                                                                                                               |                                |                                |         |
| Thigh Circumference                                                                                                                                                                                                                                          | Significant Reduction          | Ameliorated<br>Reduction       | <0.005  |
| Vastus Lateralis Size                                                                                                                                                                                                                                        | Significant Reduction          | Ameliorated<br>Reduction       | <0.005  |
| Muscle Function                                                                                                                                                                                                                                              |                                |                                |         |
| Muscle Protein<br>Synthesis                                                                                                                                                                                                                                  | Decreased                      | Ameliorated Decrease           | <0.005  |
| Predicted<br>Metabolic/CRF                                                                                                                                                                                                                                   | (Approx. Change from Baseline) | (Approx. Change from Baseline) | N/A     |
| Resting Energy Expenditure                                                                                                                                                                                                                                   | ~ -150 cal/day                 | ~ -25 cal/day                  | N/A     |
| Cardiorespiratory Fitness (VO2 max)                                                                                                                                                                                                                          | ~ -1.8 ml/kg/min               | ~ 0.0 ml/kg/min                | N/A     |
| Data for muscle atrophy and protein synthesis are based on statistical significance reported in press releases.[6] Data for REE and VO2 max are estimated from published presentation graphs and represent predicted changes based on proteomic analysis.[8] |                                |                                |         |



## **Preclinical Evidence: Cardioprotective Effects**

Preclinical studies in mouse models provided further evidence of **azelaprag**'s potential benefits on the cardiorespiratory system, particularly in the context of obesity-related heart failure.

### **Experimental Protocol: HFpEF Mouse Model**

- Animal Model: Diet-induced obese (DIO) mice.[7]
- Disease Induction: Heart failure with preserved ejection fraction (HFpEF) was induced by administering angiotensin II via a surgically implanted minipump.[7]
- Treatment Groups & Dosing: For 2 weeks, mice were treated with:
  - Vehicle: Control group.
  - Azelaprag: 1.1 g/L in drinking water plus 115 mg/kg via subcutaneous (SC) injection once daily.
  - Semaglutide: 10 nmol/kg via SC injection once every 3 days.
  - Azelaprag + Semaglutide: Combination of the above doses.
- Outcome Assessments:
  - Body Weight & Composition: Measured throughout the study using EchoMRI.[7]
  - Cardiac Hypertrophy: Assessed via left ventricular posterior wall thickness and diameter.
  - Gene Expression: Cardiac tissue was analyzed by qPCR for genes related to cardiac injury (e.g., BNP) and fibrosis.





Click to download full resolution via product page

**Caption:** Experimental workflow for the preclinical HFpEF mouse model study.

#### **Quantitative Data: HFpEF Mouse Model**

**Azelaprag** demonstrated significant cardioprotective and metabolic benefits, both as a monotherapy and in combination with an incretin agonist.



| Outcome Measure                                                                       | Azelaprag<br>Monotherapy             | Semaglutide<br>Monotherapy | Combination<br>Therapy                            |
|---------------------------------------------------------------------------------------|--------------------------------------|----------------------------|---------------------------------------------------|
| Body Weight<br>Reduction                                                              | -21% (p<0.0001)                      | -19% (p<0.0002)            | -36% (p<0.0001 vs<br>mono)                        |
| Cardiac Hypertrophy                                                                   | Prevented                            | Prevented                  | Greater reduction in LV diameter (p<0.05 vs mono) |
| Cardiac Injury (BNP)                                                                  | Suppressed                           | Not specified              | Enhanced suppression                              |
| Cardiac Fibrosis                                                                      | Reduced pro-fibrotic gene expression | Not specified              | Enhanced reduction                                |
| All comparisons are relative to the vehicle control group unless otherwise specified. |                                      |                            |                                                   |

# Clinical Development Setback: The STRIDES Phase 2 Trial

BioAge initiated the STRIDES trial in mid-2024, a randomized, double-blind, placebo-controlled Phase 2 study designed to evaluate **azelaprag** in combination with the GIP/GLP-1 agonist tirzepatide for treating obesity in adults aged 55 and older.[5]

However, in December 2024, BioAge announced the discontinuation of the STRIDES study. The decision was made after observing asymptomatic liver transaminitis (elevated liver enzymes) in 11 of the 204 subjects who had been enrolled and were receiving **azelaprag**. No such elevations were seen in the tirzepatide-only treatment arm. This safety signal led to the immediate halt of the trial.

#### **Conclusion and Future Outlook**

**Azelaprag**, an oral apelin receptor agonist, has demonstrated a compelling mechanism of action as an exercise mimetic. Data from a Phase 1b clinical trial showed that it could prevent



muscle atrophy and preserve predicted measures of resting energy expenditure and cardiorespiratory fitness (VO2 max) in a model of disuse. Furthermore, preclinical studies in a mouse model of HFpEF suggested significant cardioprotective benefits, including the prevention of cardiac hypertrophy and reduction of injury markers.

Despite this promising early-stage efficacy profile, the development of **azelaprag** for obesity has been halted due to a critical safety signal of liver toxicity that emerged in the Phase 2 STRIDES trial. For researchers and drug developers, this outcome underscores the challenge of translating promising mechanisms into safe and effective therapies. While the preclinical and Phase 1b data remain scientifically intriguing for the apelin pathway's role in cardiorespiratory and metabolic health, the future of this specific molecule is uncertain pending further investigation into the mechanism of its observed hepatotoxicity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Apelin signaling pathway Signal transduction Immunoway [immunoway.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apelin as a Potential Regulator of Peak Athletic Performance | MDPI [mdpi.com]
- 5. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review PMC [pmc.ncbi.nlm.nih.gov]
- 6. BioAge Announces Positive Topline Results for BGE-105 in Phase 1b Clinical Trial Evaluating Muscle Atrophy in Older Volunteers at Bed Rest [businesswire.com]
- 7. researchgate.net [researchgate.net]
- 8. assets.ctfassets.net [assets.ctfassets.net]
- To cite this document: BenchChem. [Azelaprag: An In-Depth Analysis of its Cardiorespiratory and Metabolic Impact]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b605792#azelaprag-s-impact-on-cardiorespiratory-fitness]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com